

An In-depth Technical Guide to Butyl D-glucoside: Properties, Synthesis, and Analysis

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Compound of Interest

Compound Name: *Butyl D-glucoside*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Butyl D-glucoside**, a notable alkyl polyglucoside. It details established experimental protocols for its synthesis, purification, and analysis, offering a valuable resource for its application in research and development.

Core Physical and Chemical Properties

Butyl D-glucoside ($C_{10}H_{20}O_6$) is a non-ionic surfactant valued for its biodegradability and low toxicity.^[1] Its amphiphilic nature, stemming from a hydrophilic glucose head and a hydrophobic butyl tail, makes it an effective solubilizing and cleansing agent in various formulations.^[2]

The key quantitative properties of **Butyl D-glucoside** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₁₀ H ₂₀ O ₆	PubChem[1]
Molecular Weight	236.26 g/mol	PubChem[1]
IUPAC Name	(3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol	PubChem[1]
CAS Number	31387-97-0	PubChem[1]
Melting Point	66-67 °C	ChemicalBook
Boiling Point (Predicted)	412.0 ± 45.0 °C	ChemicalBook
Density (Predicted)	1.30 ± 0.1 g/cm ³	ChemicalBook
Topological Polar Surface Area	99.4 Å ²	PubChem[1]
Exact Mass	236.12598835 Da	PubChem[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of **Butyl D-glucoside**, based on established chemical and enzymatic processes.

I. Synthesis of Butyl D-glucoside (Fischer Glycosidation)

This protocol describes a common method for the synthesis of **Butyl D-glucoside** via Fischer glycosidation, which involves the acid-catalyzed reaction of D-glucose with n-butanol.

Materials:

- Anhydrous D-(+)-glucose
- n-butanol
- Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)
- Neutralizing agent (e.g., potassium hydroxide solution)

- Round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser
- Heating mantle
- Vacuum source

Procedure:

- **Reaction Setup:** In a four-necked round-bottom flask, combine anhydrous D-(+)-glucose and n-butanol. A typical molar ratio of butanol to glucose ranges from 4:1 to 10:1.
- **Catalyst Addition:** Add the acid catalyst to the mixture. The amount of catalyst is typically between 0.005 to 0.02 moles per mole of glucose used.
- **Reaction Conditions:** Heat the mixture to reflux temperature (approximately 105-120°C) with constant stirring (e.g., 350 rpm). The reaction is monitored for the consumption of glucose.
- **Water Removal:** The water formed during the reaction can be removed by distillation, often under a slight vacuum, to drive the reaction to completion.
- **Neutralization:** Once the reaction is complete, cool the mixture and neutralize the acid catalyst by adding a suitable base, such as a potassium hydroxide solution, until the pH is between 8 and 10.
- **Initial Purification:** The resulting mixture is filtered to remove any solid byproducts.

II. Purification of Butyl D-glucoside

This protocol outlines the steps to purify the synthesized **Butyl D-glucoside**.

Materials:

- Crude **Butyl D-glucoside** reaction mixture
- Rotary evaporator
- Vacuum pump
- Ethyl acetate

- Water
- Separatory funnel
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- **Solvent Removal:** Remove the excess n-butanol from the neutralized reaction mixture using a rotary evaporator under vacuum.
- **Liquid-Liquid Extraction:** Dissolve the resulting residue in water and extract with ethyl acetate. The **Butyl D-glucoside** will preferentially partition into the organic phase.
- **Drying:** Dry the ethyl acetate phase over anhydrous sodium sulfate.
- **Final Concentration:** Filter off the drying agent and concentrate the ethyl acetate solution under reduced pressure to yield the purified **Butyl D-glucoside**, which may crystallize upon removal of the solvent.

III. Analytical Characterization

The following are key analytical techniques used to confirm the identity and purity of the synthesized **Butyl D-glucoside**.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **^1H NMR:** The ^1H NMR spectrum of **Butyl D-glucoside** provides characteristic signals for the protons of the glucose unit and the butyl chain. The anomeric proton (H-1 of the glucose ring) is typically observed as a doublet in the region of δ 4.2-4.5 ppm. The remaining glucose protons appear in the δ 3.2-3.9 ppm range, while the protons of the butyl group resonate further upfield.
- **^{13}C NMR:** The ^{13}C NMR spectrum will show distinct signals for each of the 10 carbon atoms. The anomeric carbon (C-1) is typically found around δ 100-104 ppm. The other glucose carbons resonate in the δ 60-80 ppm region, and the butyl chain carbons appear at higher field strengths.

2. Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is used to identify the key functional groups present in **Butyl D-glucoside**.

- A broad absorption band in the region of $3600\text{--}3200\text{ cm}^{-1}$ corresponds to the O-H stretching vibrations of the hydroxyl groups.
- Strong peaks around 2922 and 2854 cm^{-1} are attributed to the C-H stretching vibrations of the butyl chain's CH_2 groups.
- The C-O-C stretching vibration of the glycosidic bond is typically observed around 1024 cm^{-1} .

3. Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Butyl D-glucoside**.

- Under electrospray ionization (ESI), the molecule can be detected as a sodium adduct $[\text{M}+\text{Na}]^+$.
- Collision-induced dissociation (CID) of the parent ion will lead to fragmentation, with a characteristic loss of the butoxy group or cleavage of the glycosidic bond, providing structural confirmation. The fragmentation of glycosides can also involve cross-ring cleavages of the sugar moiety.^{[3][4]}

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of **Butyl D-glucoside** as described in the experimental protocols.



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Caption: Workflow for the synthesis and purification of **Butyl D-glucoside**.

Biological Activity and Applications

While **Butyl D-glucoside** is primarily recognized for its surfactant properties in cosmetic and cleaning formulations, its potential in the pharmaceutical field is an area of growing interest.^[2] As a biocompatible and biodegradable excipient, it can be used to enhance the solubility and stability of poorly water-soluble drugs. The broader class of alkyl glucosides has been explored for applications in drug delivery systems. Further research is warranted to explore any specific interactions of **Butyl D-glucoside** with biological signaling pathways, which could open new avenues for its use in drug development beyond its role as a formulation aid. Currently, there is no substantial evidence in the reviewed literature to suggest a direct role for **Butyl D-glucoside** in modulating specific cellular signaling pathways.

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